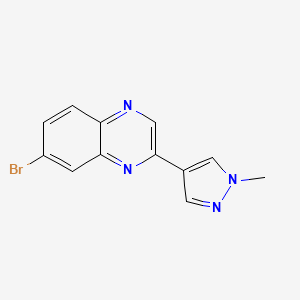
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
概述
描述
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: is a heterocyclic compound that contains both quinoxaline and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline typically begins with 4-bromo-2-nitroaniline as the starting material. The synthetic route involves several key steps, including substitution, reductive cyclization, oxidation, and condensation reactions . For instance, one method involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves vacuum concentrating and recrystallizing the residue with ethyl acetate/n-hexane to obtain the final product with a high yield .
化学反应分析
Types of Reactions: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Reductive Cyclization: Utilized in the formation of the quinoxaline ring.
Oxidation Reactions: Often used to introduce or modify functional groups.
Common Reagents and Conditions:
Catalysts: Palladium acetate, triethylene diamine (DABCO).
Solvents: Tetrahydrofuran, ethylene glycol dimethyl ether.
Reagents: Cesium carbonate, ethyl acetate, n-hexane.
Major Products: The primary product of these reactions is this compound, which can be further utilized as an intermediate in the synthesis of other complex molecules .
科学研究应用
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Employed in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
作用机制
The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .
相似化合物的比较
Quinalphos: An organophosphate insecticide with a quinoxaline structure.
Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.
Carbadox: An antibacterial agent used in veterinary medicine.
Mequindox: An antibacterial and growth-promoting agent in livestock.
Olaquindox: Used as a growth promoter in animal feed.
Uniqueness: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is unique due to its dual quinoxaline and pyrazole structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of erdafitinib highlights its importance in medicinal chemistry and pharmaceutical development .
属性
IUPAC Name |
7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKVBWZLAROPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














